![molecular formula C11H21Cl2N B1434917 3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride CAS No. 1986846-41-6](/img/structure/B1434917.png)
3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride
Overview
Description
3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride (CMCHP) is a synthetic compound of the cyclohexylpyrrolidine family, which is widely used as a reagent in organic synthesis. CMCHP is a versatile compound with a broad range of applications in scientific research, including medicinal chemistry and drug discovery.
Scientific Research Applications
Chemical Reactions and Structural Analysis
- The hydrochloride of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole, derived from indole and 1-cyclohexyl-2-pyrrolidinone, can undergo hydrolytic ring opening to produce various compounds. Its crystal structure as a dihydrate has been determined, showcasing its potential in chemical synthesis (Aghazadeh et al., 2012).
Synthesis Techniques
- The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid has been studied, revealing the influence of different reduction agents and solvents on yield. This process demonstrates the utility of 3-(Chloromethyl)-1-cyclohexylpyrrolidine Hydrochloride in creating specific pyrrolidine derivatives (Li Zi-cheng, 2009).
Biological Studies
- Research on the molecular structure of related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride has been extensive, involving methods like X-ray crystallography and NMR, highlighting the potential of 3-(Chloromethyl)-1-cyclohexylpyrrolidine Hydrochloride in biological studies (Nour T Abdel Ghani & A. Mansour, 2012).
Antimicrobial and Antifungal Activities
- The hydrochlorides of certain compounds similar to 3-(Chloromethyl)-1-cyclohexylpyrrolidine have shown weak antimicrobial and antifungal activities, suggesting the potential for this compound in such applications (Ольга Викторовна Сурикова et al., 2014).
Drug Synthesis and Development
- The compound has been used in the synthesis of N-acylpyrrolidine, an inhibitor of HCV polymerase, illustrating its role in developing therapeutic agents (Armel A. Agbodjan et al., 2008).
properties
IUPAC Name |
3-(chloromethyl)-1-cyclohexylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN.ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h10-11H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCJLKMVWOEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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